allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:
- Allyl ester group at position 6, which enhances solubility and modulates reactivity .
- 4-Methoxyphenyl group at position 5, which influences electronic properties and steric interactions .
- Methyl group at position 7 and 3-oxo moiety, common in thiazolo[3,2-a]pyrimidines, stabilizing the fused ring system .
The compound is synthesized via cyclocondensation of thiazole precursors with carbonyl-containing reagents, often using allyl esters to protect carboxylic acid intermediates .
Properties
Molecular Formula |
C23H20N2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-4-11-30-22(27)19-14(2)24-23-25(20(19)15-7-9-16(28-3)10-8-15)21(26)18(31-23)13-17-6-5-12-29-17/h4-10,12-13,20H,1,11H2,2-3H3/b18-13+ |
InChI Key |
AFUOQMKPXLVVRP-QGOAFFKASA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
Allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.
- Molecular Formula : C23H20N2O5S
- Molecular Weight : 436.5 g/mol
- Structure : The compound features a thiazole-pyrimidine core structure with various substituents that contribute to its biological activity.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In studies involving human colorectal carcinoma cell lines (e.g., HCT116), derivatives of thiazolo-pyrimidine compounds have demonstrated the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | Thiazolo Derivative | 20 | Induction of ROS and apoptosis |
| MCF7 | Thiazolo Derivative | 15 | Cell cycle arrest and apoptosis induction |
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been reported to inhibit the growth of various pathogens:
- Studies have shown that thiazole derivatives can disrupt microbial biofilms and inhibit efflux pump activity in resistant strains of bacteria and fungi . This suggests that this compound may possess similar properties.
3. Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory effects. They may modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2:
- In vitro studies indicate that certain thiazole derivatives can significantly reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli .
Study on HCT116 Cells
A specific study evaluated the effects of a related thiazolo-pyrimidine derivative on HCT116 cells. The findings showed:
- Cytotoxicity : The compound exhibited an IC50 value indicating significant cytotoxicity.
- Mechanism : The mechanism involved ROS generation leading to mitochondrial damage and subsequent apoptosis.
- Gene Expression : Analysis revealed upregulation of pro-apoptotic genes such as p53 and downregulation of anti-apoptotic genes.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Aspergillus fumigatus. The results indicated:
- Biofilm Disruption : The compound effectively inhibited biofilm formation at concentrations ranging from 312 to 500 µg/mL.
- Gene Regulation : It modulated the expression of efflux pump genes, reducing resistance in treated strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Substituent Polarity : Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) stabilize the aromatic system, while electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the pyrimidine ring .
- Steric Effects : Bulky substituents (e.g., 4-acetoxy-3-ethoxybenzylidene in ) reduce synthetic yields due to steric hindrance during cyclization .
Crystallographic and Spatial Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
